4-Amino-2,5-dichlorobenzoic acid

Catalog No.
S3556948
CAS No.
50917-33-4
M.F
C7H5Cl2NO2
M. Wt
206.02 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-Amino-2,5-dichlorobenzoic acid

CAS Number

50917-33-4

Product Name

4-Amino-2,5-dichlorobenzoic acid

IUPAC Name

4-amino-2,5-dichlorobenzoic acid

Molecular Formula

C7H5Cl2NO2

Molecular Weight

206.02 g/mol

InChI

InChI=1S/C7H5Cl2NO2/c8-4-2-6(10)5(9)1-3(4)7(11)12/h1-2H,10H2,(H,11,12)

InChI Key

IFEACDHORUZYIT-UHFFFAOYSA-N

SMILES

C1=C(C(=CC(=C1Cl)N)Cl)C(=O)O

Canonical SMILES

C1=C(C(=CC(=C1Cl)N)Cl)C(=O)O

4-Amino-2,5-dichlorobenzoic acid is an aromatic compound characterized by the presence of an amino group and two chlorine substituents on a benzoic acid framework. Its molecular formula is C7H5Cl2NO2C_7H_5Cl_2NO_2, and it has a molecular weight of approximately 206.03 g/mol. This compound appears as a cream-colored powder and has a melting point in the range of 290-293 °C. It is primarily utilized in pharmaceutical research and organic synthesis due to its unique chemical properties derived from the amino and dichloro groups, which enhance its reactivity and biological activity .

Typical of carboxylic acids and amines. It can undergo:

  • Esterification: Reacting with alcohols in the presence of acid catalysts to form esters.
  • Amidation: Forming amides when reacted with amines under dehydrating conditions.
  • Halogenation: Further halogenation can occur at the aromatic ring, depending on the conditions used.
  • Reduction: The nitro group can be reduced to an amine, altering its biological activity .

This compound exhibits significant biological activity, particularly as an antimicrobial agent. Studies have shown that 4-amino-2,5-dichlorobenzoic acid effectively inhibits bacterial growth in vitro, making it a candidate for use as a bacteriostatic agent. Its structural similarity to chloramphenicol suggests potential applications in antibiotic development, where it may demonstrate enhanced potency against specific bacterial strains .

The synthesis of 4-amino-2,5-dichlorobenzoic acid typically involves chlorination of benzoic acid derivatives followed by amino group introduction. Common methods include:

  • Chlorination: Starting from benzoic acid, chlorine gas or chlorine-containing reagents can be used to introduce chlorine atoms at the 2 and 5 positions.
  • Amination: The introduction of the amino group can be achieved through reduction of nitro derivatives or direct amination methods.
  • Refluxing with Amines: Reacting dichlorobenzoic acids with ammonia or primary amines under reflux conditions may yield the desired product .

4-Amino-2,5-dichlorobenzoic acid finds applications in various fields:

  • Pharmaceutical Research: It serves as a precursor for developing active pharmaceutical ingredients and intermediates.
  • Organic Synthesis: Utilized in synthesizing complex organic molecules due to its reactive functional groups.
  • Agricultural Chemistry: Potentially used in developing herbicides or fungicides due to its antimicrobial properties .

Research into the interactions of 4-amino-2,5-dichlorobenzoic acid with other compounds indicates its potential as a lead compound for further drug development. Interaction studies often focus on its binding affinity with bacterial ribosomes or enzymes involved in bacterial cell wall synthesis, which could elucidate its mechanism of action as an antibiotic .

Several compounds share structural similarities with 4-amino-2,5-dichlorobenzoic acid, including:

Compound NameStructural FeaturesUnique Aspects
4-Amino-3,5-dichlorobenzoic acidAmino group at position 4; two chlorinesHigher potency against bacteria than others
3-Amino-2,5-dichlorobenzoic acidAmino group at position 3; two chlorinesDifferent antibacterial spectrum
3-Amino-4,5-dichlorobenzoic acidAmino group at position 3; two chlorinesPotentially different reactivity
2-Amino-4,5-dichlorobenzoic acidAmino group at position 2; two chlorinesVaries in biological activity

These compounds are notable for their varying positions of functional groups which significantly influence their biological activities and chemical reactivity. The unique positioning of the amino and chlorine groups in 4-amino-2,5-dichlorobenzoic acid contributes to its distinct properties compared to these similar compounds .

XLogP3

2

Dates

Modify: 2024-02-18

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